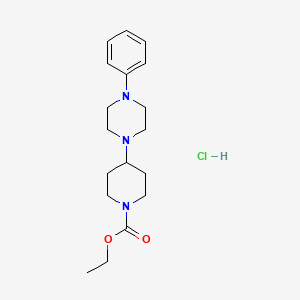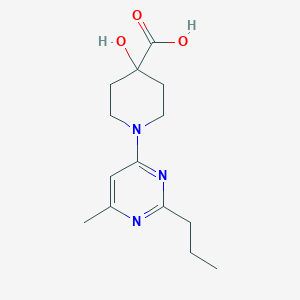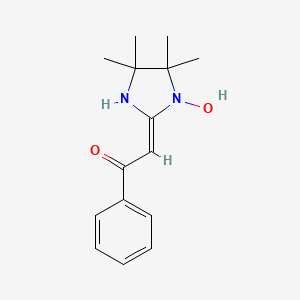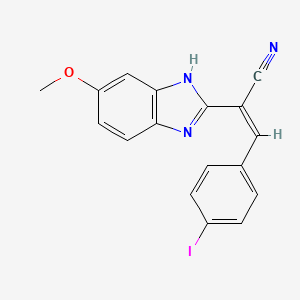
ethyl 4-(4-phenyl-1-piperazinyl)-1-piperidinecarboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-phenyl-1-piperazinyl)-1-piperidinecarboxylate hydrochloride, also known as CPP, is a compound used in scientific research to study the central nervous system. CPP is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the activity of NMDA receptors in the brain.
Mecanismo De Acción
Ethyl 4-(4-phenyl-1-piperazinyl)-1-piperidinecarboxylate hydrochloride blocks the activity of NMDA receptors by binding to a specific site on the receptor. This prevents the receptor from responding to the neurotransmitter glutamate, which is involved in learning and memory processes. By blocking NMDA receptors, this compound can alter the activity of neural circuits in the brain, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to increase dopamine release in the nucleus accumbens, a brain region involved in reward and addiction. This compound has also been shown to increase acetylcholine release in the hippocampus, a brain region involved in learning and memory processes. Additionally, this compound has been found to reduce the activity of certain enzymes involved in the breakdown of neurotransmitters, leading to increased levels of these neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(4-phenyl-1-piperazinyl)-1-piperidinecarboxylate hydrochloride has several advantages for lab experiments. Its ability to block NMDA receptors makes it a valuable tool for investigating the role of these receptors in various neurological disorders. This compound is also relatively easy to synthesize and has a low toxicity profile. However, this compound has some limitations. Its effects on NMDA receptors can be complex and may vary depending on the experimental conditions. Additionally, this compound has been found to have off-target effects on other receptors, which can complicate interpretation of results.
Direcciones Futuras
There are several future directions for research on ethyl 4-(4-phenyl-1-piperazinyl)-1-piperidinecarboxylate hydrochloride. One area of interest is the development of more selective NMDA receptor antagonists that can specifically target different subtypes of NMDA receptors. Another area of interest is the use of this compound in combination with other drugs to investigate the interactions between different neurotransmitter systems in the brain. Finally, this compound may have potential therapeutic applications in the treatment of neurological disorders, and further research is needed to explore these possibilities.
Métodos De Síntesis
Ethyl 4-(4-phenyl-1-piperazinyl)-1-piperidinecarboxylate hydrochloride is synthesized by reacting ethyl 4-piperidinecarboxylate with phenylpiperazine in the presence of a palladium catalyst. The resulting compound is then treated with hydrochloric acid to yield this compound hydrochloride.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-phenyl-1-piperazinyl)-1-piperidinecarboxylate hydrochloride is widely used in scientific research to study the central nervous system. Its ability to block NMDA receptors makes it a valuable tool for investigating the role of these receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been used to study the mechanisms of pain and addiction.
Propiedades
IUPAC Name |
ethyl 4-(4-phenylpiperazin-1-yl)piperidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2.ClH/c1-2-23-18(22)21-10-8-17(9-11-21)20-14-12-19(13-15-20)16-6-4-3-5-7-16;/h3-7,17H,2,8-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPWJGYJWHXONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
51.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197924 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5357412.png)
![5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5357419.png)

![N-[2-(1-adamantyl)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B5357429.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-furamide](/img/structure/B5357434.png)
![2-methyl-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B5357466.png)
![rel-(4aS,8aR)-6-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5357474.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5357479.png)
![N-[2-(4-fluorophenoxy)ethyl]-2,2-dimethylpropanamide](/img/structure/B5357486.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(4-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5357494.png)
![N-(1-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperidin-4-yl)acetamide](/img/structure/B5357501.png)
![4-[4-(5-bromo-2-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5357504.png)
